![molecular formula C18H20N4O2 B104346 N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide CAS No. 17745-84-5](/img/structure/B104346.png)
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide, also known as NADA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NADA belongs to the class of compounds known as vanilloids, which have been shown to have a wide range of biological activities. In
作用机制
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide exerts its biological effects by activating the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide binds to the TRPV1 receptor and activates it, leading to the release of neurotransmitters and neuropeptides that modulate pain sensation and inflammation.
生化和生理效应
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and analgesic effects. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to modulate the release of neurotransmitters and neuropeptides, which are involved in pain sensation and inflammation.
实验室实验的优点和局限性
One advantage of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide in lab experiments is its high potency and specificity for the TRPV1 receptor. This allows researchers to study the effects of TRPV1 activation on various biological processes. However, one limitation of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
未来方向
For research on N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide include exploring its potential therapeutic applications in cancer treatment, pain management, and inflammatory diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is needed to determine the optimal dosing and administration routes for clinical use. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide and to identify potential drug targets for therapeutic development.
合成方法
The synthesis method for N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide involves the reaction of p-acetamidobenzaldehyde with 4-aminobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to yield N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide. This method has been optimized for high yield and purity and has been used in several studies to produce N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide for research purposes.
科学研究应用
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer effects. In vitro studies have demonstrated that N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to have analgesic effects by activating the TRPV1 receptor, which is involved in pain sensation.
属性
CAS 编号 |
17745-84-5 |
|---|---|
产品名称 |
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
分子式 |
C18H20N4O2 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
N-[4-[(Z)-[(Z)-(4-acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)21-17-7-3-15(4-8-17)11-19-20-12-16-5-9-18(10-6-16)22-14(2)24/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11-,20-12- |
InChI 键 |
IJZPLXLJPCGXJX-YZLQMOBTSA-N |
手性 SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
其他 CAS 编号 |
17745-84-5 |
Pictograms |
Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



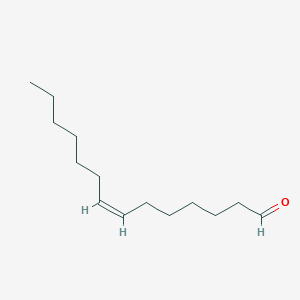
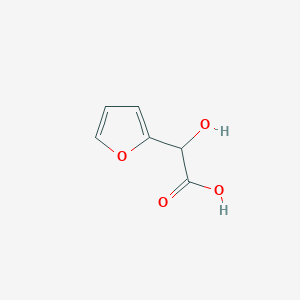
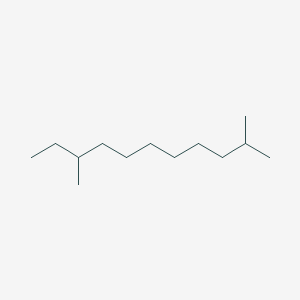
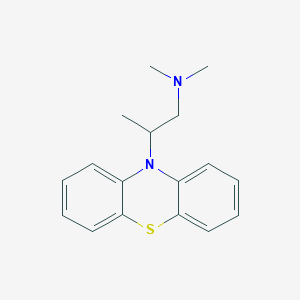
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
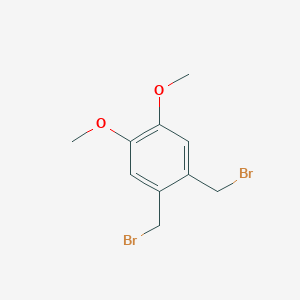
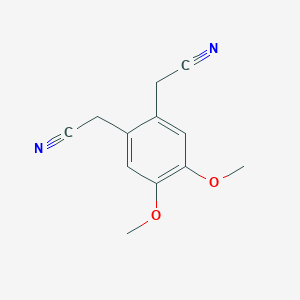
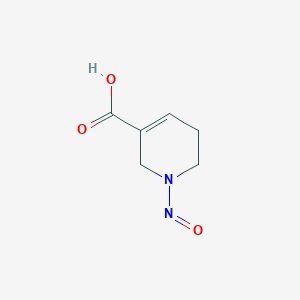
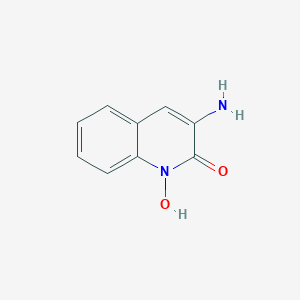
![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
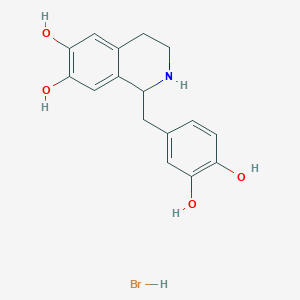
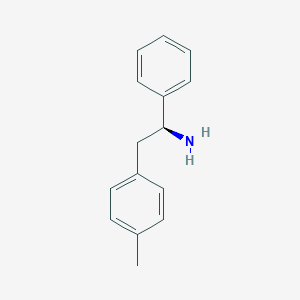
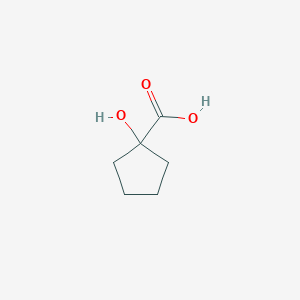
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)